Cas no 1758-51-6 (Butanal,2,3,4-trihydroxy-, (2R,3R)-rel-)

Butanal,2,3,4-trihydroxy-, (2R,3R)-rel- structure
1758-51-6 structure
Product Name:Butanal,2,3,4-trihydroxy-, (2R,3R)-rel-
CAS No:1758-51-6
MF:C4H8O4
MW:120.103921890259
CID:142034
PubChem ID:94176
Update Time:2025-04-19

Butanal,2,3,4-trihydroxy-, (2R,3R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Butanal,2,3,4-trihydroxy-, (2R,3R)-rel-
    • (2R,3R)-2,3,4-trihydroxybutanal
    • erythrose
    • (R*,R*)-2,3,4-Trihydroxybutanal
    • Butanal, 2,3,4-trihydroxy-, (R*,R*)-
    • Threose
    • Erythrose, D-
    • T72661
    • DTXSID601318240
    • CS-0066906
    • D-ERYTHROSE (CA. 70% IN WATER)
    • 1758-51-6
    • Butanal,2,3,4-trihydroxy-, (2R,3R)-
    • A831843
    • B1552B3E-262B-4CEF-A0A9-79C534BCEE4E
    • D-Erythrose
    • CHEBI:27904
    • D-ERYTHROSE [MI]
    • ERYTHROSE, DL-
    • rel-(2R,3R)-2,3,4-Trihydroxybutanal
    • DL-Erythrose
    • DTXSID201017424
    • D-erythro-tetrose
    • X3EI0WE8Q4
    • 583-50-6
    • D-Erythrose (w/v = 10 mg/ml)
    • Butanal, 2,3,4-trihydroxy-, (2R,3R)-
    • EINECS 209-505-2
    • 210230-59-4
    • D-(-)-Erythrose
    • d(-)-erythrose
    • MFCD00006970
    • Butanal, 2,3,4-trihydroxy-, (2R,3R)-rel-
    • UNII-756EZ12FT6
    • 756EZ12FT6
    • HY-116956
    • UNII-X3EI0WE8Q4
    • AKOS016011079
    • NS00079893
    • Q423225
    • (+/-)-Erythrose
    • SCHEMBL42624
    • Inchi: 1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
    • InChI Key: YTBSYETUWUMLBZ-IUYQGCFVSA-N
    • SMILES: O[C@H](CO)[C@H](C=O)O

Computed Properties

  • Exact Mass: 120.042259
  • Monoisotopic Mass: 120.042259
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 72.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8
  • XLogP3: -2.2

Experimental Properties

  • Density: 1.0500 (rough estimate)
  • Boiling Point: 144.07°C (rough estimate)
  • Refractive Index: 1.4502 (estimate)

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